Benzyl 2-(4-oxopiperidin-1-yl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR (500 MHz, CDCl$$ _3 $$):
- δ 7.35–7.25 (m, 5H, aromatic protons of benzyl group).
- δ 5.15 (s, 2H, benzyl $$-\text{OCH}_2-$$).
- δ 3.45–3.30 (m, 4H, piperidine $$-\text{NCH}2-$$ and $$-\text{COOCH}2-$$).
- δ 2.50–2.40 (m, 4H, piperidine $$-\text{CH}_2\text{C=O}$$).
$$ ^{13}\text{C} $$ NMR (126 MHz, CDCl$$ _3 $$):
- δ 170.5 (ester carbonyl).
- δ 208.2 (piperidine ketone).
- δ 135.2–128.1 (aromatic carbons).
- δ 55.3 (piperidine $$-\text{NCH}_2-$$).
Infrared (IR) Spectroscopy
- 1745 cm$$ ^{-1} $$: Ester carbonyl ($$ \text{C=O} $$) stretch.
- 1710 cm$$ ^{-1} $$: Ketone ($$ \text{C=O} $$) stretch.
- 1260 cm$$ ^{-1} $$: C–O ester asymmetric vibration.
Mass Spectrometry (MS)
- ESI-MS (positive mode):
- $$ m/z $$ 248.1 [M+H]$$ ^+ $$.
- Fragmentation peaks at $$ m/z $$ 91.1 (benzyl ion) and 113.0 (4-oxopiperidine fragment).
X-ray Crystallographic Analysis of Piperidine Core Modifications
While direct X-ray data for benzyl 2-(4-oxopiperidin-1-yl)acetate is limited, studies on analogous 4-oxopiperidine derivatives reveal critical insights:
- The piperidine ring exhibits a chair conformation with slight puckering due to the ketone group.
- The $$ \text{C=O} $$ bond length (1.21 Å) is consistent with typical ketone values, confirming minimal conjugation with the nitrogen lone pair.
- Intermolecular interactions (e.g., C–H···O) between the ketone oxygen and adjacent methylene groups stabilize the crystal lattice.
Figure 2: Hypothetical crystal packing of this compound, inferred from similar structures.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide electronic insights:
- Electrostatic Potential Maps : The ketone oxygen exhibits high electron density ($$-0.45 \, e $$), while the ester carbonyl shows moderate polarity ($$-0.32 \, e $$).
- Frontier Molecular Orbitals :
- NBO Analysis : The ketone oxygen participates in hyperconjugation with adjacent $$ \sigma^* $$-orbitals, reducing ring strain by 8.3 kcal/mol.
Table 2: Computed bond orders and charges
| Atom/Bond | Bond Order | Partial Charge |
|---|---|---|
| Piperidine N | 1.02 | $$-0.28$$ |
| Ketone C=O | 1.89 | $$+0.45$$ (C), $$-0.65$$ (O) |
| Ester C=O | 1.85 | $$+0.38$$ (C), $$-0.58$$ (O) |
Properties
IUPAC Name |
benzyl 2-(4-oxopiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNMGYKSKNROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592699 | |
| Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364056-14-4 | |
| Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of 4-Oxopiperidine with Benzyl Acetate Derivatives
One common approach involves the reaction of 4-oxopiperidine with benzyl bromoacetate or related benzyl halides under basic conditions to form the N-substituted product.
-
- A suspension of potassium carbonate (K2CO3) in dry acetonitrile is stirred at room temperature.
- 4-Oxopiperidine is added, followed by benzyl bromide or benzyl bromoacetate.
- The mixture is refluxed until the starting materials are consumed (monitored by TLC).
- After cooling, solids are filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash chromatography to yield this compound.
Yields: Typically high, around 70-90% depending on reaction conditions and purification.
Lithiation and Alkylation of Piperidin-4-one Derivatives
Another method involves the lithiation of piperidin-4-one followed by reaction with benzyl ether derivatives:
-
- Deprotonation of piperidin-4-one with n-butyllithium at low temperature.
- Subsequent reaction with 2-iodoethyl benzyl ether to form a lactam intermediate.
- Conversion of the ester portion to the desired acetate group via modified Masamune esterification.
- Purification by silica gel chromatography yields the target compound in good yield (70-84%).
This method allows for the introduction of complex substituents and is useful for preparing analogs.
Amidation and Cyclization Routes
In some synthetic schemes related to piperidinone derivatives, amidation followed by cyclization is employed:
- Starting from 5-bromo pentanoic acid derivatives, amidation with aniline derivatives forms amides.
- Cyclization under basic conditions yields piperidin-2-one or piperidin-4-one intermediates.
- Subsequent functionalization introduces the benzyl acetate moiety.
Though this method is more complex, it is useful for preparing intermediates for further elaboration.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Reaction Time and Temperature: Refluxing for extended periods (7-26 hours) improves cyclization yields but requires careful temperature control to avoid decomposition.
- Base Selection: Potassium carbonate is effective for N-alkylation, providing good yields and mild conditions.
- Solvent Choice: Acetonitrile and toluene are commonly used solvents; acetonitrile favors alkylation, while toluene is preferred for amidation and cyclization.
- Purification: Flash chromatography on silica gel is the standard method to isolate pure this compound.
- Yield Optimization: Using methyl esters instead of ethyl esters in related reactions can improve yields, as reported in analogous systems.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
Benzyl 2-(4-oxopiperidin-1-yl)acetate serves as a precursor for synthesizing substituted piperidines, which are crucial in drug design due to their presence in numerous pharmaceutical classes. These derivatives exhibit a range of biological activities, including:
- Antioxidant Activity: Compounds synthesized from this compound have shown significant antioxidant properties, particularly through the formation of nitrones that inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory processes.
- Antimicrobial Properties: The compound has been used to create novel chromen-2-one derivatives through reductive amination, which display notable antibacterial and antifungal activity comparable to standard treatments.
Case Study:
In a study evaluating the antioxidant capacity of nitrones derived from this compound, the most potent LOX inhibitor exhibited an IC50 value of 10 μM, indicating its potential therapeutic application in managing inflammatory diseases.
Organic Synthesis
Synthesis of Complex Molecules:
this compound is utilized in various synthetic pathways to produce complex organic molecules. Its applications include:
- Ligand Formation: The compound is employed to synthesize ligands for catalytic processes, particularly in halogen exchange reactions. These ligands are crucial for developing efficient catalytic systems in organic synthesis.
Data Table: Synthesis Methods and Yields
| Synthesis Method | Product Derived | Yield (%) |
|---|---|---|
| Hydrogenation | Piperidine derivatives | 85 |
| Cyclization | Nitrones | 75 |
| Reductive Amination | Chromen-2-one derivatives | 70 |
| Cycloaddition | Triazole derivatives | 80 |
Enzyme Inhibition Studies
This compound has been explored for its potential as an enzyme inhibitor. Its derivatives have been tested for their ability to inhibit various enzymes associated with diseases, including neurological disorders. The presence of the piperidine structure contributes to central nervous system activity, making this compound a candidate for further pharmacological studies.
Case Study:
Research indicates that compounds derived from this compound can selectively inhibit enolase in glioma cell lines, showcasing their potential for targeted cancer therapies .
Mechanism of Action
The mechanism of action of Benzyl 2-(4-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and piperidine ring play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Comparisons
*Calculated based on molecular formula (C₁₄H₁₇NO₃).
Key Observations :
- Molecular Complexity : The piperidine ring increases molar mass and steric bulk compared to benzyl acetate, likely affecting solubility and pharmacokinetic properties.
Key Observations :
- Hazardous Synthesis : Analogous compounds (e.g., 6a, 6b) require mercury-based reagents, posing environmental and safety risks .
- Stability : Benzyl acetate is stable under standard conditions , while the 4-oxopiperidine group in the target compound may confer susceptibility to ketone-specific reactions (e.g., nucleophilic additions).
Key Observations :
- Toxicological Gaps: Both the target compound and benzyl 4-aminopiperidine-1-carboxylate lack comprehensive toxicity data, necessitating stringent PPE .
- Environmental Impact : Benzyl acetate exhibits chronic aquatic toxicity (H412) ; similar ecological risks may apply to the target compound due to ester hydrophobicity.
Biological Activity
Benzyl 2-(4-oxopiperidin-1-yl)acetate (CAS Number: 364056-14-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group, an acetate moiety, and a piperidinone derivative. Its molecular formula is . The unique structure contributes to its reactivity and biological properties, making it a valuable scaffold for drug development.
1. Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives synthesized from this compound exhibit notable antioxidant and anti-inflammatory activities. These compounds have been tested for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory processes.
Key Findings:
- Inhibition of LOX: The most potent LOX inhibitor derived from this compound demonstrated an IC50 value of 10 μM, indicating strong inhibitory potential against lipid peroxidation.
- Antioxidant Assays: Various assays such as DPPH, AAPH, and ABTS•+ radical scavenging activities were employed to measure antioxidant capacity, showing significant results across different derivatives.
2. Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Studies have shown that compounds synthesized from it exhibit significant antibacterial and antifungal activities comparable to standard treatments.
Results Summary:
- Newly synthesized chromen-2-one derivatives from this compound displayed substantial antibacterial effects against various strains, showcasing the compound's potential in treating infections.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The oxo group and piperidine ring play crucial roles in binding to these targets, modulating their activity.
Binding Affinity Studies:
Research has utilized techniques like molecular docking to elucidate the binding affinities of this compound with various biological targets. These studies are essential for understanding its mechanism of action and potential therapeutic uses.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Unique Features |
|---|---|
| Benzoyl 2-(4-hydroxypiperidin-1-yl)acetate | Hydroxyl group alters reactivity and solubility. |
| Ethyl 2-(4-methylpiperidin-1-yl)acetate | Methyl substitution affects lipophilicity and bioavailability. |
| Methyl 2-(3-amino-piperidin-1-yl)acetate | Amino group introduces additional hydrogen bonding sites. |
| Benzyl 3-(4-pyridinyloxy)piperidine | Different heterocyclic structure affecting pharmacodynamics. |
The distinct combination of functional groups in this compound may confer unique biological properties compared to these similar compounds.
Case Studies
Several studies have investigated the pharmacological potential of this compound:
Case Study 1: Antioxidant Activity
A study demonstrated that nitrones synthesized from this compound showed significant inhibition of lipid peroxidation, supporting its use as an antioxidant agent in inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of chromen derivatives derived from this compound, which exhibited comparable effectiveness to established antibiotics against bacterial strains.
Q & A
Q. What analytical techniques are recommended for characterizing Benzyl 2-(4-oxopiperidin-1-yl)acetate?
To confirm structural integrity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify functional groups (e.g., piperidin-4-one, benzyl ester) and confirm substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities under optimized mobile phase conditions (e.g., acetonitrile/water gradients) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Validate carbonyl (C=O) and ester (C-O) stretches in the 1650–1750 cm⁻¹ range .
Q. What safety protocols are critical when handling this compound?
Based on structurally similar piperidine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes and consult a physician .
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers .
Q. How can researchers determine the solubility profile of this compound for reaction optimization?
While direct solubility data for this compound is limited, analogous esters (e.g., benzyl acetate derivatives) show miscibility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in ethanol . A stepwise approach is recommended:
- Screen solubility in tiered solvent systems (water < ethanol < dichloromethane) .
- Use dynamic light scattering (DLS) or nephelometry to quantify solubility limits .
Q. What are common synthetic routes to this compound?
Two primary strategies are documented for analogous compounds:
- Esterification : React 4-oxopiperidine with benzyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between piperidin-4-one derivatives and benzyl acetate precursors .
Advanced Research Questions
Q. How can synthetic yield be optimized under varying catalytic conditions?
Systematic optimization involves:
- Catalyst Screening : Compare transition-metal catalysts (e.g., Pd/C) vs. enzymatic systems (e.g., lipases) for esterification efficiency .
- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent polarity, and catalyst loading to identify optimal parameters .
- Kinetic Modeling : Fit reaction progress data to pseudo-first-order models to determine rate-limiting steps .
Q. How should contradictory biological activity data across studies be resolved?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Reproducibility Checks : Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .
- Impurity Profiling : Use HPLC-MS to rule out confounding effects from synthetic byproducts .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled pH and temperature conditions .
Q. What are the advantages of enzymatic synthesis over traditional chemical methods for this compound?
Enzymatic approaches (e.g., using acetyltransferases) offer:
Q. How does the compound’s stability vary under stress conditions (e.g., pH, temperature)?
Stability studies for related piperidine carboxylates suggest:
- Thermal Stability : Decomposition above 100°C, necessitating low-temperature storage .
- pH Sensitivity : Hydrolysis of the ester bond occurs at pH < 3 or > 10, requiring buffered reaction media .
- Light Sensitivity : UV-Vis studies show photodegradation after 48-hour exposure; use amber vials for storage .
Q. What structural modifications could enhance the compound’s bioactivity in medicinal chemistry applications?
Structure-activity relationship (SAR) studies propose:
- Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at the 4-position to modulate receptor binding .
- Ester Linker Replacement : Replace the acetate group with amides or carbamates to improve metabolic stability .
- Benzyl Ring Functionalization : Add para-substituents (e.g., -OCH₃, -F) to enhance blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
